(S)-1,2-Diphenylethanamine hydrochloride
Description
Chiral Center Configuration and Absolute Stereochemical Assignment
(S)-1,2-Diphenylethanamine hydrochloride features a single chiral center at the C1 position of its ethanamine backbone, as confirmed by its IUPAC name (1S)-1,2-diphenylethanamine hydrochloride. The spatial arrangement of substituents around this center determines its enantiomeric identity. The compound’s SMILES notation (C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl) explicitly denotes the (S)-configuration via the @@ symbol, which corresponds to a counterclockwise (sinistral) priority sequence of substituents under the Cahn-Ingold-Prelog rules.
The absolute stereochemistry has been validated through X-ray crystallography and chiral resolution techniques. Crystallographic data from related diphenylethylamine derivatives (e.g., 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride) reveal that phenyl group orientation and hydrogen-bonding networks stabilize specific conformations in the solid state. For (S)-1,2-diphenylethanamine hydrochloride, the chloride ion forms a hydrogen bond with the protonated amine (N–H···Cl), locking the molecule into a rigid conformation that accentuates the (S)-configuration.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN | |
| Molecular Weight | 233.73 g/mol | |
| Chiral Center | C1 (S-configuration) | |
| SMILES | C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl |
|
| Hydrogen Bond Donors (HBD) | 1 (NH⁺) |
Comparative Analysis of Enantiomeric Pair (S/R)-1,2-Diphenylethylamine Derivatives
The (S)- and (R)-enantiomers of 1,2-diphenylethylamine exhibit starkly divergent pharmacological profiles due to stereospecific receptor interactions. Studies on NMDA receptor binding affinity demonstrate that the (S)-enantiomer acts as a potent antagonist, with stereospecificity ratios [(S)/(R)] ranging from 0.5 to 50 depending on the receptor subtype. For example, in rat brain membranes, the (S)-enantiomer inhibits [³H]MK-801 binding (a marker of NMDA channel blockade) with ~20-fold greater efficacy than its (R)-counterpart. This enantiomeric preference aligns with the spatial compatibility of the (S)-form’s phenyl groups within the receptor’s hydrophobic pocket.
Table 2: Enantiomeric Comparison in NMDA Receptor Binding
| Property | (S)-Enantiomer | (R)-Enantiomer | Source |
|---|---|---|---|
| NMDA Receptor IC₅₀ | 0.8 μM (estimated) | 16 μM (estimated) | |
| Spermine Sensitivity | High | Low | |
| Stereospecificity Ratio | 20:1 (S:R) | 1:20 (R:S) |
The stereochemical divergence extends to metabolic pathways. N-methylation of the amine group, as seen in N,N-dimethyl-2,2-diphenylethylamine, abolishes enantioselectivity due to steric hindrance at the chiral center. This underscores the critical role of the primary amine in maintaining stereochemical fidelity during receptor interactions.
Conformational Dynamics in Solution vs. Crystalline States
Conformational flexibility of (S)-1,2-diphenylethanamine hydrochloride varies markedly between solution and crystalline environments:
- Crystalline State : X-ray diffraction data from analogous compounds (e.g., α-D2PV hydrochloride) reveal that the solid-state conformation is stabilized by N–H···Cl hydrogen bonds and π-π stacking between phenyl rings. The dihedral angle between the two phenyl groups in crystalline (S)-1,2-diphenylethanamine derivatives averages 65°, favoring a staggered conformation that minimizes steric strain.
- Solution State : Nuclear Overhauser effect (NOE) spectroscopy of related amines indicates rapid interconversion between gauche and anti conformations in polar solvents like methanol. The energy barrier for rotation around the C1–C2 bond is ~8 kcal/mol, permitting dynamic adaptation to solvent environments.
Figure 1: Conformational Preferences
Crystalline State (Staggered) Solution State (Dynamic)
Cl⁻ Cl⁻
| /
H–N⁺–C–C(Ph)₂ H–N⁺–C–C(Ph)₂
| \
Ph Solvent
Hypothetical conformations based on crystallographic and spectroscopic data.
Propriétés
IUPAC Name |
(1S)-1,2-diphenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAKLKRABLDCV-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chemical Resolution Using Chiral Acids
Racemic DPEA is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid, to form diastereomeric salts. These salts exhibit differential solubility in specific solvents, enabling their separation through fractional crystallization. For instance, treatment of racemic DPEA with (S)-mandelic acid in ethanol yields the (S)-DPEA-(S)-mandelate salt, which is less soluble and precipitates first. The resolved amine is then liberated via basification and extracted into an organic solvent.
Key Reaction Conditions :
Enzymatic Resolution
Enzymatic methods employ lipases or esterases to selectively hydrolyze one enantiomer of a DPEA ester derivative. For example, racemic DPEA is converted to its acetyl ester, which is then subjected to hydrolysis using Candida antarctica lipase B. The enzyme preferentially hydrolyzes the (R)-ester, leaving the (S)-ester intact. Subsequent hydrolysis of the remaining ester yields (S)-DPEA with >90% ee.
Advantages :
-
Mild reaction conditions (pH 7, 25–37°C)
-
Scalability for industrial production
Catalytic Asymmetric Synthesis
Asymmetric synthesis offers a direct route to (S)-DPEA without requiring resolution. Transition-metal-catalyzed hydrogenation of imine precursors is a prominent strategy.
Hydrogenation of N-Aryl Imines
A chiral ruthenium catalyst, such as Ru-(S)-BINAP, facilitates the hydrogenation of 1,2-diphenylethylimine to (S)-DPEA. The reaction proceeds under high-pressure H₂ (50–100 bar) in tetrahydrofuran (THF) at 60°C, achieving 85–92% ee and 70–80% yield.
Catalyst System :
-
RuCl₂(S)-BINAP
-
Substrate-to-catalyst ratio: 500:1
-
Reaction time: 12–24 hours
Reductive Amination
Reductive amination of 1,2-diphenylethanone with ammonium acetate and a chiral catalyst provides an alternative pathway. Using Pd/C modified with cinchona alkaloids, the ketone is converted to (S)-DPEA with 80% ee and 65% yield.
Optimized Parameters :
-
Reducing agent: H₂ (10 bar)
-
Solvent: Methanol
-
Temperature: 50°C
Conversion to Hydrochloride Salt
The freebase (S)-DPEA is converted to its hydrochloride salt for enhanced stability and solubility. This is achieved by treating the amine with hydrochloric acid in a polar solvent.
Procedure :
-
Dissolve (S)-DPEA in anhydrous ethanol.
-
Slowly add concentrated HCl (37%) at 0°C.
-
Stir for 1 hour, then concentrate under vacuum.
Characterization Data :
-
¹H NMR (D₂O) : δ 7.35–7.25 (m, 10H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.02 (dd, J = 13.2 Hz, 1H, CH₂), 2.88 (dd, J = 13.2 Hz, 1H, CH₂).
-
IR (ATR) : 1605 cm⁻¹ (C=C aromatic), 2500–3000 cm⁻¹ (NH₃⁺ stretch).
Analytical Validation
Post-synthesis analysis ensures enantiopurity and structural integrity.
Chiral HPLC
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,2-Diphenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Neuropharmacological Applications
1.1 NMDA Receptor Antagonism
(S)-1,2-Diphenylethanamine hydrochloride is recognized for its role as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. Research indicates that this compound exhibits significant binding affinity to NMDA receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. Studies have shown that the enantiomers of diphenidine, a related compound, have Ki values indicating their potency as NMDA receptor antagonists . This property has led to investigations into its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where NMDA receptor dysregulation is implicated .
1.2 Neuroprotective Effects
The compound has been studied for its neuroprotective effects following hypoxic brain injury. In animal models, it has demonstrated the ability to mitigate neuronal damage by modulating excitotoxicity associated with excessive glutamate signaling . This suggests a potential therapeutic application in conditions characterized by hypoxic or ischemic events.
Synthetic Chemistry Applications
2.1 Chiral Resolution and Synthesis
(S)-1,2-Diphenylethanamine hydrochloride serves as a valuable chiral building block in organic synthesis. Its application in asymmetric synthesis has been explored extensively, particularly in the kinetic resolution of racemic mixtures. For instance, engineered amine transaminases have been utilized to achieve high enantiomeric purity of (S)-1,2-diphenylethanamine from racemic mixtures . This process is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy and safety.
2.2 Precursor for Pharmaceutical Compounds
The compound is also a precursor for the synthesis of various pharmaceutical agents. It has been linked to the development of analgesics and anesthetics due to its structural similarity to other active compounds like lefetamine and diphenidine . The ability to modify its structure enables the design of new drugs with improved therapeutic profiles.
Neuropharmacological Investigations
A study conducted on the effects of (S)-1,2-diphenylethanamine hydrochloride revealed its potential in reducing sensorimotor gating deficits in rodent models . The research highlighted that doses affecting NMDA receptor activity could lead to behavioral changes indicative of therapeutic efficacy against conditions such as schizophrenia.
Synthetic Methodologies
In synthetic chemistry, researchers have reported successful methodologies for utilizing (S)-1,2-diphenylethanamine hydrochloride in various reactions. For example, studies demonstrated its effectiveness in catalytic asymmetric transformations leading to high yields and enantiomeric excesses . These findings underscore the compound's versatility as a synthetic intermediate.
Mécanisme D'action
The mechanism of action of (S)-1,2-Diphenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chirality : Unlike achiral analogs (e.g., 2-phenylethylamine HCl), (S)-1,2-diphenylethanamine HCl’s stereochemistry enables enantioselective applications, such as chiral ligand design .
- Substituent Effects : The absence of methoxy or hydroxyl groups (cf. dopamine HCl or 3,4-dimethoxy derivatives ) reduces polarity but enhances lipophilicity, impacting bioavailability and reactivity.
- Amine Functionality : Primary amines (e.g., dopamine HCl) exhibit higher nucleophilicity than secondary/tertiary amines (e.g., diphenhydramine HCl), affecting their roles in chemical reactions .
Spectroscopic and Analytical Data
NMR Comparison (Selected Examples):
- 2,2-Bis(3,4-dimethoxyphenyl)ethanamine (3b) :
- ¹H-NMR: δ 3.85–3.87 (12H, methoxy groups), 6.76–6.86 (aromatic protons).
- ¹³C-NMR: δ 149.0 (oxygenated aromatic carbons).
- Diphenhydramine HCl :
- ¹H-NMR: δ 2.2–2.4 (N,N-dimethyl groups), 4.5–5.0 (diphenylmethoxy protons).
- (S)-1,2-Diphenylethanamine HCl (Inferred) :
- Expected ¹H-NMR: δ 3.0–4.0 (CH₂NH₂), 7.2–7.5 (aromatic protons). Chirality may split signals due to diastereotopicity.
Table 2: Hazard and Handling Comparisons
Activité Biologique
(S)-1,2-Diphenylethanamine hydrochloride, a chiral amine, has garnered attention in both synthetic chemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
(S)-1,2-Diphenylethanamine hydrochloride has the molecular formula and is characterized by its two phenyl groups attached to a central ethylamine structure. The compound exists as two enantiomers: (S) and (R), with the (S)-enantiomer exhibiting distinct biological properties compared to its counterpart.
The biological activity of (S)-1,2-Diphenylethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a NMDA receptor antagonist , which is significant in modulating excitatory neurotransmission in the central nervous system. This antagonism can lead to neuroprotective effects, making it a candidate for conditions like neurodegenerative diseases.
Key Mechanisms:
- NMDA Receptor Modulation : The (S)-enantiomer has a higher affinity for NMDA receptors compared to the (R)-enantiomer, influencing synaptic plasticity and neuroprotection .
- Dopaminergic Activity : This compound may also interact with dopaminergic pathways, potentially affecting mood and cognition .
1. Neuropharmacological Effects
Research indicates that (S)-1,2-Diphenylethanamine hydrochloride exhibits significant neuropharmacological effects. In vitro studies have demonstrated its ability to inhibit neuronal excitotoxicity, which is crucial in preventing neuronal death associated with conditions like Alzheimer's disease .
2. Antimicrobial Properties
Recent studies have suggested that this compound may possess antimicrobial properties. In vitro testing has shown activity against various bacterial strains, indicating potential use in treating infections .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of (S)-1,2-Diphenylethanamine hydrochloride in a rat model of excitotoxicity induced by NMDA. The results demonstrated that administration of the compound significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of (S)-1,2-Diphenylethanamine hydrochloride against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, suggesting that this compound could serve as a potential candidate for developing new antimicrobial agents .
Research Findings Summary
Q & A
Q. Safety & Stability Protocols
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis .
- Desiccants : Use silica gel to minimize hygroscopic degradation, as moisture can hydrolyze the hydrochloride salt .
- Stability Monitoring : Perform quarterly HPLC analyses to detect racemization or decomposition, especially after thawing cycles .
How is stereochemical integrity preserved in aqueous solutions during biological assays?
Q. Advanced Application Methodology
- Buffer Selection : Use phosphate buffers (pH 7.4) with 0.1% ascorbic acid to inhibit oxidation of the diphenylethanamine backbone .
- Short-Term Use : Prepare fresh solutions and limit exposure to room temperature (<4 hours) to prevent racemization .
- Surfactants : Add 0.01% Tween-80 to enhance solubility without altering chiral conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
